

In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)

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Compound of Interest		
Compound Name:	M7583	
Cat. No.:	B1574650	Get Quote

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Executive Summary

M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of B-cell malignancies and other hematological disorders, M7583 demonstrates significant promise due to its high potency against BTK and a refined selectivity profile, potentially offering an improved safety profile compared to first-generation BTK inhibitors. This technical guide provides a comprehensive overview of the discovery and preclinical development of M7583, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). **M7583** is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the Cys481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1]

Mechanism of Action and Kinase Selectivity



M7583 is a highly potent inhibitor of recombinant BTK, with an average half-maximal inhibitory concentration (IC50) of 1.5 nM.[2] Its high selectivity was demonstrated in a 270-kinase panel, where it inhibited only three other kinases—Blk, BMX, and Txk—with IC50 values within a tenfold range of its BTK activity.[3] This refined selectivity profile suggests a lower potential for off-target effects.

Ouantitative Data: Kinase Inhibition Profile

Kinase	Average IC50 (nM)
ВТК	1.5[2]
BMX	5[3]
Txk	62[3]
Blk	77[3]

In Vitro Efficacy

The preclinical in vitro evaluation of **M7583** demonstrated its potent activity in various assays and cell lines.

Inhibition of BTK Auto-phosphorylation

M7583 effectively inhibited the auto-phosphorylation of BTK at the Y223 phosphorylation site in Ramos Burkitt's lymphoma cells, with an IC50 value ranging from 1 to 10 nM.[2]

Anti-proliferative and Cell Viability Effects

The compound demonstrated significant anti-proliferative effects in primary CLL blasts and inhibited the growth of a subset of activated DLBCL and MCL cell lines.[2]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

M7583 was found to inhibit the ADCC mechanism of therapeutic antibodies only at supraclinical exposure levels, suggesting that it may not interfere with antibody-based therapies at clinically relevant doses.[2]

Quantitative Data: In Vitro Activity



Assay	Cell Line/System	Endpoint	Result
BTK Auto- phosphorylation	Ramos Burkitt's Lymphoma	IC50	1-10 nM[2]
Proliferation	Primary CLL Blasts	Inhibition	Demonstrated[2]
Cell Viability	DLBCL and MCL cell lines	Growth Inhibition	Demonstrated in a subset of activated cell lines[2]
ADCC	Daudi cells and human tumor cell lines	Inhibition	Only at supra-clinical exposure levels[2]

In Vivo Efficacy

The in vivo anti-tumor activity of **M7583** was evaluated in multiple xenograft models of B-cell malignancies.

Mantle Cell Lymphoma (MCL) Xenograft Models

M7583 was assessed in four cell line-derived MCL xenograft models: Maver-1, Granta519, Mino, and Jeko-1. The compound was administered orally, and tumor growth inhibition was compared to vehicle-treated controls.

Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models

The efficacy of M7583 was further investigated in 21 DLBCL patient-derived xenograft models, representing different subtypes (9 ABC, 11 GCB, 1 Unclassified). M7583 significantly inhibited tumor growth relative to vehicle controls in 5 of the 21 models.[2]

Quantitative Data: In Vivo Efficacy in MCL Xenograft Models

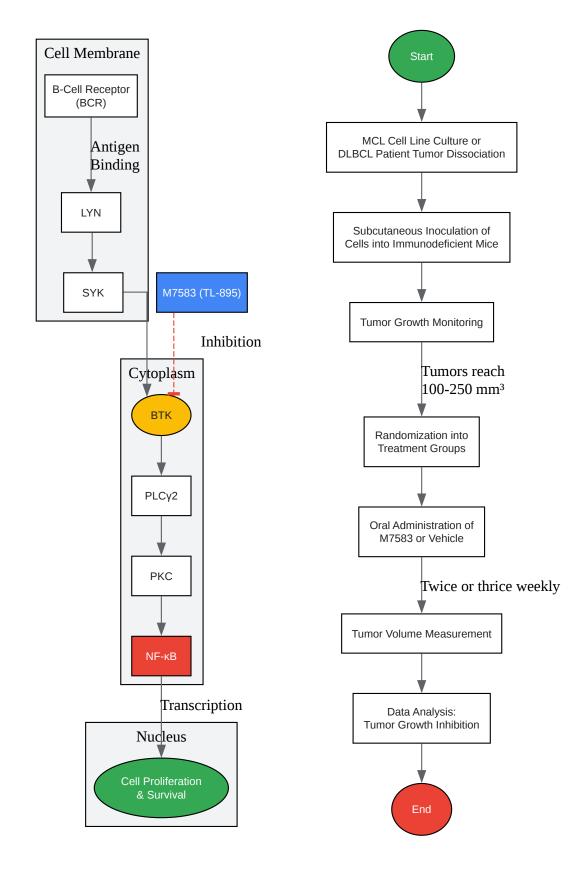


Model	Mouse Strain	Treatment Duration	Tumor Growth Inhibition (%ΔT/ ΔC)
Maver-1	SCID	14 days	Data not specified
Granta519	SCID	14 days	Data not specified
Mino	SCID	27 days	Significant Inhibition[2]
Jeko-1	Nude	20 days	Data not specified

Signaling Pathways and Experimental Workflows BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention by M7583.





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References

- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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